molecular formula C7H5ClF3N B13545248 2-Chloro-5-(1,1,2-trifluoroethyl)pyridine CAS No. 2825011-76-3

2-Chloro-5-(1,1,2-trifluoroethyl)pyridine

Cat. No.: B13545248
CAS No.: 2825011-76-3
M. Wt: 195.57 g/mol
InChI Key: QZNLIXJSLVXTJA-UHFFFAOYSA-N
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Description

Research Applications and Value 2-Chloro-5-(1,1,2-trifluoroethyl)pyridine (Molecular Formula: C 7 H 5 ClF 3 N) is a fluorinated pyridine derivative serving as a valuable synthetic intermediate in chemical research and development. The compound features a chloro substituent and a 1,1,2-trifluoroethyl group on the pyridine ring, a structure designed to leverage the unique properties of fluorine. Fluorinated pyridines are of significant interest in advanced material science, medicinal chemistry, and particularly in the development of modern agrochemicals . The incorporation of fluorine atoms can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties, making such compounds crucial for designing new active ingredients . Mechanism and Research Context While the specific mechanism of action for this compound is dependent on the final molecule it is incorporated into, its primary research value lies as a building block. The chloro group is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of amines, alkoxides, and other functionalities. The strongly electron-withdrawing nature of the trifluoroethyl group (Hammett constant σ p = 0.54) alters the electron density of the pyridine ring, which can enhance binding affinity to biological targets and improve lipid solubility for better tissue penetration . This makes it a key intermediate for constructing novel compounds for biological screening. Researchers utilize this compound strictly for laboratory R&D purposes. Usage Note This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2825011-76-3

Molecular Formula

C7H5ClF3N

Molecular Weight

195.57 g/mol

IUPAC Name

2-chloro-5-(1,1,2-trifluoroethyl)pyridine

InChI

InChI=1S/C7H5ClF3N/c8-6-2-1-5(3-12-6)7(10,11)4-9/h1-3H,4H2

InChI Key

QZNLIXJSLVXTJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(CF)(F)F)Cl

Origin of Product

United States

Synthetic Methodologies for the Chemical Compound 2 Chloro 5 1,1,2 Trifluoroethyl Pyridine

Established Synthetic Pathways for Pyridine (B92270) Core Construction

The formation of the pyridine ring itself is the foundational step. Numerous methods have been developed, ranging from classical condensation reactions to modern metal-catalyzed cycloadditions. These pathways provide access to a wide variety of substituted pyridine scaffolds that can be further functionalized.

Cycloaddition reactions offer an elegant and atom-economical approach to building the pyridine nucleus by forming multiple bonds in a single step. nih.gov Among the most powerful of these methods is the transition-metal-catalyzed [2+2+2] cycloaddition. nih.govrsc.org This reaction constitutes a fascinating tool for the de novo construction of pyridine rings from simple, readily available precursors. nih.gov

The process typically involves the reaction of two alkyne molecules with a nitrile, which provides the nitrogen atom for the heterocycle. rsc.orgacs.org A variety of transition metals, including cobalt, rhodium, nickel, and ruthenium, can effectively catalyze this transformation. nih.govacs.org The general mechanism involves the formation of a metallacyclopentadiene intermediate from the two alkyne units, which then incorporates the nitrile to form the six-membered pyridine ring. nih.gov This method is highly valued for its ability to control the substitution pattern on the resulting pyridine. nih.gov

Another prominent strategy is the hetero-Diels-Alder reaction, a [4+2] cycloaddition where at least one atom in the diene or dienophile is a heteroatom. baranlab.orgsemanticscholar.org The construction of pyridines can be achieved through the reaction of 1-azadienes with an alkyne, which serves as the dienophile. baranlab.org This approach, however, can be challenging due to the electronic and conformational properties of 1-azadienes. baranlab.org A more common variant is the inverse-demand Diels-Alder reaction, where an electron-rich dienophile reacts with an electron-poor heterocyclic azadiene. baranlab.org

Table 1: Comparison of Common Cycloaddition Strategies for Pyridine Synthesis

StrategyReactantsKey FeaturesCatalysts/Conditions
[2+2+2] Cycloaddition2x Alkyne + 1x NitrileHigh atom economy; good control over substitution. nih.govrsc.orgCobalt (Co), Rhodium (Rh), Nickel (Ni) complexes. nih.govacs.org
Hetero-Diels-Alder [4+2]1-Azadiene + AlkyneForms dihydropyridine (B1217469) intermediate, requires subsequent oxidation. baranlab.orgTypically thermal; can be catalyzed.

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product, are highly efficient for creating molecular complexity. taylorfrancis.comacsgcipr.org The Hantzsch pyridine synthesis, first reported in 1881, remains one of the most widely used MCRs for accessing pyridines and their dihydrogenated precursors. wikipedia.orgbeilstein-journals.org

The classical Hantzsch reaction involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgbeilstein-journals.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP). wikipedia.org A subsequent oxidation step is required to achieve the aromatic pyridine ring, with the driving force being the formation of the stable aromatic system. wikipedia.org Common oxidizing agents include ferric chloride, potassium permanganate, or manganese dioxide. wikipedia.org

While the traditional Hantzsch synthesis produces symmetrically substituted pyridines, modifications have been developed to allow for the creation of unsymmetrical products. taylorfrancis.com Modern variations have also focused on making the reaction more environmentally friendly by using aqueous solvents, microwave irradiation, or solvent-free conditions to improve yields and reduce reaction times. wikipedia.orgroyalsocietypublishing.org

Table 2: Key Components of the Hantzsch Pyridine Synthesis

ComponentRole in ReactionCommon Examples
AldehydeProvides C4 carbon and its substituent.Formaldehyde, Benzaldehyde. wikipedia.org
β-Ketoester (2 equiv.)Provides C2, C3, C5, C6 carbons and their substituents.Ethyl acetoacetate, Methyl acetoacetate. wikipedia.orgroyalsocietypublishing.org
Nitrogen DonorProvides the ring nitrogen atom.Ammonia, Ammonium acetate. wikipedia.org

Introduction and Functionalization of the Chloro Substituent

Introducing a chlorine atom at the 2-position of the pyridine ring is a critical step. This can be accomplished either by direct chlorination of a pre-formed pyridine ring or by chemical modification of a precursor bearing a suitable leaving group at the desired position.

Direct chlorination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. nih.gov Such reactions often require harsh conditions.

One established industrial method is high-temperature, vapor-phase chlorination. google.comgoogleapis.com In this process, pyridine vapor is reacted with chlorine gas at temperatures ranging from 200°C to 500°C. google.comgoogle.com This free-radical process can yield a mixture of chlorinated pyridines, and controlling the regioselectivity to favor 2-chloropyridine (B119429) can be difficult. google.com The product distribution is highly dependent on reaction conditions such as temperature, residence time, and the molar ratio of reactants. google.com The presence of water vapor and various catalysts can be used to improve selectivity and yield. google.comgoogle.com

A more common and often more selective laboratory-scale method involves the conversion of a precursor molecule, such as a 2-hydroxypyridine (B17775) or a pyridine N-oxide. 2-Hydroxypyridine exists in tautomeric equilibrium with its pyridone form (2-pyridone). This precursor can be readily converted to 2-chloropyridine using standard chlorinating agents. nih.gov

Phosphorus oxychloride (POCl₃) is the most widely used reagent for this transformation. nih.govtandfonline.com The reaction typically involves heating the 2-hydroxypyridine in excess POCl₃, often in the presence of a base or a catalyst like phosphorus pentachloride (PCl₅). nih.govindianchemicalsociety.com Solvent-free procedures involving heating the substrate with an equimolar amount of POCl₃ in a sealed reactor have also been developed for large-scale applications, offering economic and environmental advantages. nih.govresearchgate.net

Alternatively, pyridine N-oxides can be used as precursors. Reacting a pyridine N-oxide with POCl₃ activates the ring towards nucleophilic attack by the chloride ion, leading to a mixture of 2- and 4-chloropyridines. tandfonline.com However, the regioselectivity can be steered almost exclusively toward the 2-position by adding a stoichiometric amount of a base like triethylamine. tandfonline.com

Table 3: Common Reagents for the Conversion of 2-Hydroxypyridine to 2-Chloropyridine

ReagentTypical ConditionsNotes
Phosphorus Oxychloride (POCl₃)Reflux in excess reagent or heating in a sealed reactor. nih.govMost common and effective method. nih.govtandfonline.com
POCl₃ / PCl₅ MixtureHeating; PCl₅ acts as a catalyst. indianchemicalsociety.comConsidered a very strong chlorinating system. indianchemicalsociety.com
Sulfuryl Chloride (SO₂Cl₂)Used with pyridine N-oxide precursors. tandfonline.comCan be an effective alternative.
PhosgeneUsed with pyridine N-oxide precursors in DMF. tandfonline.comHighly toxic, requires special handling.

Regioselective Incorporation of the 1,1,2-Trifluoroethyl Moiety

The final key synthetic challenge is the regioselective introduction of the 1,1,2-trifluoroethyl group at the 5-position of the 2-chloropyridine scaffold. Methodologies for the direct C-H fluoroalkylation of heterocycles are an area of intense research, but specific protocols for the 1,1,2-trifluoroethyl group are not as extensively documented as those for the analogous trifluoromethyl (-CF₃) group.

While direct methods for the target moiety are not readily found in the surveyed literature, the synthesis of the related compound, 2-chloro-5-(trifluoromethyl)pyridine (B1661970), is well-established. chemicalbook.comgoogle.comgoogle.com This synthesis typically proceeds through a multi-step sequence starting from 3-picoline (3-methylpyridine). The methyl group is exhaustively chlorinated to a trichloromethyl (-CCl₃) group, which is then converted to the trifluoromethyl (-CF₃) group via a halogen exchange (HALEX) reaction using a fluorinating agent like hydrogen fluoride (B91410) (HF) or potassium fluoride (KF). google.comgoogle.com

A hypothetical approach for the synthesis of 2-Chloro-5-(1,1,2-trifluoroethyl)pyridine could involve the adaptation of modern cross-coupling or radical addition methodologies using a precursor that contains the 1,1,2-trifluoroethyl unit. However, specific, documented synthetic pathways for the regioselective incorporation of this particular group onto the 5-position of a 2-chloropyridine ring were not identified in the conducted research. Further investigation into specialized fluoroalkylation techniques would be required to devise a definitive synthetic route.

Trifluoroethylation Reagents and Reaction Conditions

The introduction of a 1,1,2-trifluoroethyl group onto a pyridine ring requires specialized reagents capable of delivering this specific fluoroalkyl moiety. Unlike the more common trifluoromethylation, trifluoroethylation introduces a chiral center, adding a layer of complexity to the synthesis.

A notable reagent developed for the direct incorporation of the 1,1,2-trifluoroethyl substituent is diphenyl(1,1,2-trifluoroethyl)sulfonium trifluoromethanesulfonate (B1224126). nih.gov This sulfonium (B1226848) salt serves as a source of the 1,1,2-trifluoroethyl group and can be utilized in reactions with various organic molecules. nih.gov Its application in the synthesis of this compound would likely involve the reaction of a suitable 2-chloropyridine precursor under conditions that promote either nucleophilic attack or a radical-mediated process. For instance, visible light photoredox catalysis has been shown to be effective for the trifluoroethylation of organic molecules using this type of reagent. nih.gov

General reaction conditions for such trifluoroethylations often involve an organic solvent, a photocatalyst (if proceeding via a photoredox pathway), and a light source. The choice of solvent and catalyst is crucial for optimizing the reaction yield and selectivity.

Reagent/MethodDescriptionPotential Application
Diphenyl(1,1,2-trifluoroethyl)sulfonium trifluoromethanesulfonateA sulfonium salt designed for the direct introduction of the 1,1,2-trifluoroethyl group. nih.govCan be used in photoredox-catalyzed reactions with 2-chloropyridine derivatives. nih.gov
Phenyl(2,2,2-trifluoroethyl)iodonium TriflateAn iodonium (B1229267) salt used in transition-metal-free trifluoroethylation/cyclization reactions. acs.orgWhile this reagent provides a 2,2,2-trifluoroethyl group, modifications could potentially yield a 1,1,2-trifluoroethylating agent.

Stereochemical Control and Selectivity in Trifluoroethylation

The 1,1,2-trifluoroethyl group contains a stereogenic center at the carbon atom bonded to the pyridine ring. Therefore, controlling the stereochemistry of this center is a critical aspect of the synthesis of enantiomerically pure this compound.

The synthesis of chiral compounds with a trifluoromethyl- and fluoro-substituted carbon center is an area of active research. nih.gov Strategies for achieving stereocontrol include the use of chiral catalysts in conjunction with prochiral substrates or the separation of racemic mixtures.

For instance, asymmetric hydrogenation of α-trifluoromethylidene lactams catalyzed by a Rhodium/f-spiroPhos complex has been shown to produce chiral 2,2,2-trifluoroethyl lactams with high enantioselectivity. rsc.org While this specific reaction is not directly applicable to the synthesis of the target pyridine, it demonstrates the feasibility of using transition metal catalysts with chiral ligands to control the stereochemistry of a carbon center bearing a trifluoroethyl group.

Another approach involves the diastereoselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon center. nih.gov This can be achieved through catalyst-controlled additions of fluorinated building blocks to aldehydes, yielding specific diastereomers. nih.gov Adapting such a strategy to a pyridine-containing substrate would be a potential route to stereochemically defined this compound.

ApproachKey FeatureRelevance to Target Compound
Asymmetric HydrogenationUse of a chiral Rhodium catalyst to achieve high enantioselectivity in the formation of a trifluoroethyl-containing stereocenter. rsc.orgDemonstrates the potential for transition metal catalysis in controlling the stereochemistry of the 1,1,2-trifluoroethyl group.
Diastereodivergent SynthesisCatalyst-controlled reactions to produce different diastereomers of compounds with a trifluoromethyl- and fluoro-substituted carbon center. nih.govA potential strategy for synthesizing specific stereoisomers of this compound.

Late-Stage Trifluoroethylation Strategies on Pyridine Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal and agrochemical research that allows for the introduction of functional groups into complex molecules at a late step in the synthetic sequence. This approach is particularly valuable for creating analogues of lead compounds for structure-activity relationship (SAR) studies.

While specific examples of late-stage 1,1,2-trifluoroethylation of pyridine scaffolds are not widely reported, the principles of LSF can be applied. Late-stage C-H functionalization is an emerging paradigm for generating close analogues of lead molecules. nih.gov For pyridine-containing molecules, this could involve the direct C-H trifluoroethylation of a pre-existing 2-chloropyridine core.

Aqueous benzylic C-H trifluoromethylation has been demonstrated as a method for the late-stage functionalization of drug molecules. acs.orgnih.gov This suggests that similar radical-mediated processes could potentially be developed for trifluoroethylation. The use of a reagent like diphenyl(1,1,2-trifluoroethyl)sulfonium trifluoromethanesulfonate under photoredox conditions could be a viable approach for the late-stage C-H trifluoroethylation of a 2-chloropyridine derivative. nih.gov

Catalytic Strategies in the Synthesis of this compound

Catalytic methods offer efficient and selective routes for the formation of carbon-carbon and carbon-fluorine bonds. Transition metal catalysis, organocatalysis, and biocatalysis are all potential avenues for the synthesis of this compound.

Transition Metal-Mediated Transformations (e.g., Rh, Pd, Co)

Transition metals such as rhodium, palladium, and cobalt are widely used to catalyze cross-coupling and C-H functionalization reactions.

Rhodium (Rh): Rh(III) catalysts are known to be effective for C-H bond activation, which could be applied to the direct trifluoroethylation of a 2-chloropyridine. mdpi.comnih.gov Rhodium-catalyzed chelation-assisted C-H bond functionalization has been used in the synthesis of various heterocyclic compounds. nih.gov A hypothetical route to this compound could involve the Rh-catalyzed C-H activation at the 5-position of 2-chloropyridine, followed by coupling with a 1,1,2-trifluoroethyl source.

Palladium (Pd): Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The palladium-catalyzed cross-coupling of 1,1,1-trifluoro-2-iodoethane (B141898) with aryl and heteroaryl boronic acid esters has been successfully achieved, providing a convenient method for introducing trifluoroethyl groups. rsc.orgnih.gov This suggests that a Suzuki-type coupling between a 2-chloro-5-halopyridine and a 1,1,2-trifluoroethylboronic acid or ester, or a similar cross-coupling reaction, could be a feasible synthetic route.

Cobalt (Co): Cobalt-catalyzed radical hydrofunctionalizations of olefins are known. nih.gov Cobalt-catalyzed radical trifluoroethylation of styrenes with CF3CH2I has also been reported, suggesting that radical-based methods using cobalt catalysts could be explored for the trifluoroethylation of pyridines. researchgate.netresearchgate.net

MetalCatalytic ApproachPotential Application in Synthesis
Rhodium (Rh)C-H activation and functionalization. mdpi.comnih.govDirect C-H trifluoroethylation of 2-chloropyridine at the 5-position.
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck). rsc.orgnih.govmdpi.comCoupling of a 2-chloro-5-functionalized pyridine with a 1,1,2-trifluoroethyl-containing coupling partner.
Cobalt (Co)Radical hydrofunctionalization and trifluoroethylation. nih.govresearchgate.netresearchgate.netRadical-mediated trifluoroethylation of a 2-chloropyridine derivative.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a metal-free alternative for the synthesis of complex molecules. While direct organocatalytic methods for the trifluoroethylation of pyridines are not well-established, related transformations suggest the potential of this approach.

For example, organocatalytic enantioselective synthesis of trifluoro-ethylamine allenoate derivatives has been reported. rsc.org This demonstrates the ability of organocatalysts to control the stereochemistry of reactions involving trifluoroethyl-containing substrates. The development of an organocatalytic method for the conjugate addition of a 1,1,2-trifluoroethyl nucleophile to a suitable pyridine-derived Michael acceptor could be a potential synthetic strategy.

Biocatalytic Pathways for Fluorine Incorporation

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that offers highly selective and environmentally friendly synthetic methods. The enzymatic synthesis of fluorinated compounds is an area of increasing interest. researchgate.net

Enzymes such as fluorinases are capable of forming C-F bonds, and other enzymes can be used to construct chiral fluorinated molecules. researchgate.net For instance, the enzymatic synthesis of mono- and trifluorinated alanine (B10760859) enantiomers has been demonstrated, highlighting the potential of biocatalysis for producing enantiomerically pure fluorinated compounds. nih.gov

A potential biocatalytic route to this compound could involve the use of an engineered enzyme to catalyze the stereoselective addition of a fluorinated building block to a pyridine precursor. While this approach is currently speculative, the continuous discovery and engineering of new enzymes may make such a synthesis feasible in the future.

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Requested Compound: 2-Chloro-5-(1,1,2-trifluoroethyl )pyridine, which contains a -CF₂CHF₂ or similar two-carbon fluoroalkyl group.

Compound Found in Literature: 2-chloro-5-(trifluoromethyl )pyridine, which contains a -CF₃ group.

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Nucleophilic Aromatic Substitution (SNAr) Reactions , including amination, alkoxylation, or thiolation at the chloro position.

Transition Metal-Catalyzed Cross-Coupling Reactions , including Suzuki-Miyaura, Stille, Negishi, Heck, or Sonogashira couplings.

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Chemical Reactivity and Transformation Studies of 2 Chloro 5 1,1,2 Trifluoroethyl Pyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently less reactive than benzene (B151609) towards electrophilic attack due to the electronegative nitrogen atom, which reduces the electron density of the ring. pearson.comlibretexts.org The presence of both a chloro and a 1,1,2-trifluoroethyl group, which are both strongly electron-withdrawing, further deactivates the ring, making it highly electron-deficient. nih.gov This pronounced electron deficiency governs the primary modes of reactivity for the heterocyclic core.

Electrophilic Aromatic Substitution on Activated Pyridine Systems

Electrophilic aromatic substitution (SEAr) on the 2-Chloro-5-(1,1,2-trifluoroethyl)pyridine ring system is expected to be exceedingly difficult. The pyridine nitrogen and the two electron-withdrawing substituents collectively create a significant barrier to reactions with electrophiles. libretexts.org Standard electrophilic reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require exceptionally harsh conditions and are likely to result in low yields, if they proceed at all. libretexts.org

One common strategy to enhance the reactivity of pyridines toward electrophiles is N-oxidation. pearson.com Treatment with an oxidizing agent like a peracid can convert the pyridine nitrogen to a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to electrophilic attack, typically at the 4-position. The resulting N-oxide can then be reduced back to the pyridine if desired.

Table 1: Predicted Relative Reactivity towards Electrophilic Aromatic Substitution

CompoundSubstituent EffectsPredicted ReactivityRationale
BenzeneNone (baseline)ModerateStandard aromatic system.
PyridineN atom (deactivating)LowElectronegative N reduces ring electron density. pearson.com
2-Chloropyridine (B119429)N atom (deactivating), 2-Cl (deactivating)Very LowCombined inductive withdrawal from N and Cl.
This compoundN atom (deactivating), 2-Cl (deactivating), 5-CHFCHF₂ (strongly deactivating)Extremely LowCumulative and powerful deactivating effect of all three groups.

Directed Ortho Metalation and Lithiation Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org For this compound, several outcomes are possible depending on the reaction conditions and the base used.

The primary challenge in the lithiation of chloropyridines with strong bases like n-butyllithium (n-BuLi) is the propensity for nucleophilic addition to the C=N bond or displacement of the chloro group. acs.orgacs.org However, specialized bases can overcome these issues.

C-3 Lithiation : Using a non-nucleophilic base like lithium diisopropylamide (LDA), the chlorine atom at the C-2 position can act as a DMG, directing deprotonation to the adjacent C-3 position. acs.org

C-6 Lithiation : The pyridine nitrogen itself is a powerful DMG, typically directing metalation to the C-2 or C-6 positions. Since C-2 is substituted, C-6 is a potential site for deprotonation. Studies on 2-chloropyridine have shown that mixed-metal bases, such as BuLi-LiDMAE (lithium dimethylaminoethoxide), can favor this unprecedented C-6 lithiation, suppressing side reactions. acs.orgnih.gov

C-4 Lithiation : The strong electron-withdrawing effect of the 1,1,2-trifluoroethyl group at C-5 significantly increases the acidity of the proton at C-4, making it a potential site for deprotonation by a suitable base.

The choice of base and solvent is therefore critical in controlling the regioselectivity of metalation.

Table 2: Potential Sites for Directed Metalation

Directing GroupPotential Site of LithiationRequired Base (Example)Reference
2-ChloroC-3LDA acs.org
Pyridine NitrogenC-6BuLi-LiDMAE acs.orgnih.gov
5-CHFCHF₂ (activating C-H acidity)C-4Strong, non-nucleophilic baseN/A

Oxidation and Reduction Pathways of the Pyridine Core

Oxidation: The pyridine nitrogen atom is susceptible to oxidation, typically forming an N-oxide. For electron-deficient pyridines, this reaction often requires stronger oxidizing agents than those used for electron-rich pyridines. A combination of a hydrogen peroxide-urea complex with trifluoroacetic anhydride (B1165640) is an effective system for oxidizing highly electron-deficient pyridines. researchgate.net The resulting N-oxide can serve as a versatile intermediate for further functionalization.

Reduction: The electron-deficient nature of the pyridine ring in this compound makes it a candidate for partial or full reduction. bohrium.com

Partial Reduction : Reagents like sodium borohydride (B1222165) in the presence of activating agents, or dissolving metal reductions (e.g., Birch reduction), can yield dihydropyridine (B1217469) derivatives. acs.orgnih.gov These products can be valuable synthetic intermediates.

Complete Reduction : Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure can reduce the pyridine ring to the corresponding piperidine. The conditions required may be harsh due to the stability of the aromatic system.

Transformations Involving the 1,1,2-Trifluoroethyl Group

The 1,1,2-trifluoroethyl group (-CHFCHF₂) is characterized by the exceptional stability of its carbon-fluorine bonds.

Stability and Reactivity of Carbon-Fluorine Bonds

While cleavage is difficult, it is not impossible. It can be achieved using highly specialized reagents such as fluorophilic organometallic compounds or under certain enzymatic or electrochemical conditions. nih.gov

Table 3: Comparison of Bond Dissociation Energies (BDE)

BondTypical BDE (kcal/mol)Relative Strength
C–F~115Very High
C–H~105High
C–Cl~84Moderate
C–C~83Moderate

Data sourced from reference wikipedia.org.

Derivatization or Cleavage of the Trifluoroethyl Moiety

Direct derivatization of the 1,1,2-trifluoroethyl group is challenging due to the inertness of the C-F bonds. However, a few transformation pathways can be envisioned.

Elimination : Under strongly basic conditions, elimination of hydrogen fluoride (B91410) (HF) from the -CHFCHF₂ group could occur, leading to the formation of a 2-chloro-5-(1,2-difluorovinyl)pyridine. This resulting difluoroalkene could then serve as a handle for further synthetic modifications, as gem-difluoroalkenes are valuable motifs in medicinal chemistry. researchgate.net

Defluorinative Functionalization : Recent advances have shown that C-F bonds in trifluoromethyl groups can be selectively cleaved and functionalized, for example, via visible light-mediated reactions or through the use of frustrated Lewis pairs. researchgate.netresearchgate.net While not demonstrated specifically for the 1,1,2-trifluoroethyl group on a pyridine, these modern methods suggest potential pathways for its derivatization.

Cleavage : Complete cleavage of the C-C bond between the pyridine ring and the fluoroalkyl side chain is synthetically demanding. It would likely require harsh reductive conditions that might also affect the chloro-substituent and the pyridine ring itself. Copper-mediated reactions involving carbon-carbon bond cleavage have been noted for fluoroalkylated carboxylic acid derivatives, but the direct application to an aryl-fluoroalkyl bond is a significant challenge. beilstein-journals.org

Table 4: Potential Transformations of the 1,1,2-Trifluoroethyl Group

Reaction TypePotential Reagents/ConditionsExpected ProductNotes
HF EliminationStrong, non-nucleophilic base (e.g., t-BuOK, DBU)2-Chloro-5-(1,2-difluorovinyl)pyridineCreates a reactive difluoroalkene moiety.
Defluorinative FunctionalizationPhotocatalysis or specialized reagents (e.g., FLPs)gem-Difluoro- or monofluoro- derivativesBased on modern, advanced synthetic methods. researchgate.netresearchgate.net
Reductive CleavageHarsh reducing agents (e.g., dissolving metals)2-Chloro-5-ethylpyridine or other reduced productsLikely to be unselective and may affect other functional groups.

Multi-Component Reactions and Cascade Transformations

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the participation of this compound in multi-component reactions (MCRs) or cascade transformations.

Multi-component reactions are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Cascade transformations, similarly, involve a sequence of two or more bond-forming or bond-breaking reactions that occur consecutively in a single pot, often triggered by a single event, leading to a rapid increase in molecular complexity.

Despite the synthetic utility of such reactions for generating diverse chemical libraries and complex molecules from simple precursors, their application to this compound has not been documented. The specific reactivity of the 1,1,2-trifluoroethyl moiety, combined with the electronic and steric effects of the chloro-substituted pyridine ring, presents a unique chemical landscape. However, without experimental data, any discussion of its potential behavior in MCRs or cascade processes would be purely speculative.

This lack of available data highlights a gap in the chemical literature and suggests that the exploration of this compound as a substrate in these advanced synthetic methodologies could be a fertile area for future research. Such studies would be valuable in elucidating the reactivity of the 1,1,2-trifluoroethyl group and expanding the synthetic toolkit for creating novel fluorinated pyridine derivatives.

Due to the absence of research findings, no data tables on reaction conditions, components, or yields can be presented.

Based on a thorough review of available scientific literature, detailed information specifically concerning the mechanistic investigations and computational studies for the compound This compound is not available. The research data required to populate the requested sections on reaction mechanisms, kinetics, thermodynamics, key intermediates, and specific computational analyses such as DFT, Molecular Dynamics, and QSRR studies for this particular molecule could not be located.

Scientific literature often focuses on compounds with significant commercial use or those that are key intermediates in the synthesis of widely used products. While related compounds such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) are discussed, the specific data for this compound is absent from the search results.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" as per the instructions. Providing information on related analogs would violate the explicit constraint to focus exclusively on the specified compound.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation Beyond Basic Identification

No experimental NMR data (¹H, ¹³C, ¹⁹F, ¹⁵N, or 2D-NMR) for 2-Chloro-5-(1,1,2-trifluoroethyl)pyridine has been reported in the searched literature.

Mass Spectrometry for Reaction Product Characterization and Fragmentation Studies

No experimental high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) studies detailing the accurate mass or fragmentation pathways for this compound are available.

X-ray Crystallography for Definitive Solid-State Structure Determination

No published X-ray crystallography data exists for this compound to definitively determine its solid-state structure.

Chromatographic Techniques for Separation and Purity Analysis in Synthetic Research

The separation and determination of purity of the target compound, this compound, along with the identification of impurities, are critical steps in its synthesis. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental methodologies employed for these purposes. Due to the volatile nature of many pyridine (B92270) derivatives, GC is often a suitable method for analysis.

In the context of synthetic research, these techniques are not only used for final product analysis but also for in-process control, monitoring the progress of a reaction and the formation of byproducts. The choice between GC and HPLC largely depends on the volatility and thermal stability of the compounds being analyzed. For this compound, both methods can theoretically be applied.

A review of available scientific literature and technical data reveals a significant lack of specific, detailed chromatographic methods developed exclusively for this compound. However, established methods for the closely related compound, 2-Chloro-5-(trifluoromethyl)pyridine (B1661970), provide a foundational basis for developing analytical protocols. Purity assessments for this related compound are commonly reported using GC, often indicating purities greater than 97%.

For a hypothetical analysis of this compound, one could extrapolate from methods used for similar halogenated pyridine structures. A typical GC method would likely involve a non-polar or medium-polarity capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification of separated components. Similarly, a reverse-phase HPLC method would likely employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection.

Without specific research data, the following tables represent hypothetical, yet plausible, starting parameters for developing GC and HPLC methods for the analysis of this compound, based on common practices for analogous compounds.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for the Analysis of this compound

ParameterValue/Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial Temp: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature 300 °C (for FID)

Table 2: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

ParameterValue/Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic or Gradient; Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Injection Volume 10 µL

It is crucial to emphasize that these parameters are illustrative. Method development and validation would be required to establish a robust and accurate analytical procedure for the separation and purity analysis of this compound in a research or manufacturing setting. Such a study would involve optimizing parameters to achieve adequate resolution between the main peak and any potential impurities, starting materials, or byproducts.

Exploration of Derivatives and Analogs of 2 Chloro 5 1,1,2 Trifluoroethyl Pyridine

Design Principles for New Chemical Entities Based on the Core Scaffold

The design of new molecules from the 2-chloro-5-(1,1,2-trifluoroethyl)pyridine scaffold is guided by established medicinal chemistry principles, primarily centered on modulating physicochemical and pharmacological properties through structural modifications. A key strategy is bioisosteric replacement, where an atom or group of atoms is exchanged for another with similar properties to enhance activity, improve selectivity, alter pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.com

The trifluoroethyl group is a critical component in this design process. The incorporation of fluorine atoms or fluorine-containing groups is a common and effective strategy in modern drug design. bohrium.com The trifluoromethyl group, and by extension the trifluoroethyl group, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions. hovione.comrsc.org The trifluoroethyl group can function as a bioisostere for an ethyl or ethoxy group. rsc.org Another design consideration involves the pyridine (B92270) nitrogen, which acts as a hydrogen bond acceptor. In some instances, replacing the pyridine nitrogen with a C-CN unit (a benzonitrile (B105546) ring) can be a powerful bioisosteric replacement that may improve biological activity. researchgate.net

Table 6.1: Bioisosteric Design Principles for the Scaffold
Scaffold MoietyPotential Bioisosteric ReplacementRationale for Replacement
Hydrogen (on pyridine ring)FluorineModulate pKa, block metabolic oxidation, enhance binding interactions. cambridgemedchemconsulting.com
Pyridine RingBenzonitrile, Thiophene, other 5- or 6-membered heterocyclesAlter electronic properties, hydrogen bonding capacity, and core geometry. researchgate.netcambridgemedchemconsulting.com
Chloro Group-CN, -OCH3, -CF3, -SF5Modify electronic effects, metabolic stability, and serve as a handle for further diversification.
Trifluoroethyl Side Chaintert-Butyl, Isopropyl, CyclopropylModulate lipophilicity and steric profile. cambridgemedchemconsulting.com

Strategies for Diversification at the Chloro Position

The chlorine atom at the C2 position of the pyridine ring is a versatile handle for chemical diversification. Its reactivity is primarily dictated by the electron-deficient nature of the pyridine ring, which makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org This reaction allows for the introduction of a wide array of functional groups.

Common strategies for diversification include:

Nucleophilic Aromatic Substitution (SNAr): A prevalent method for functionalizing halopyridines, SNAr reactions involve the displacement of the chloride by various nucleophiles. nih.gov This allows for the synthesis of derivatives containing oxygen (e.g., alkoxy, aryloxy), sulfur (e.g., thioalkoxy), and nitrogen (e.g., amines, hydrazines) substituents at the C2 position.

Transition Metal-Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura (coupling with boronic acids/esters), Buchwald-Hartwig (amination), Stille (coupling with organostannanes), and Sonogashira (coupling with terminal alkynes) provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the C2 position. These reactions offer broad functional group tolerance and are fundamental to modern synthetic library creation.

Table 6.2: Examples of Diversification Reactions at the C2-Chloro Position
Reaction TypeReagent/Catalyst SystemProduct Class
SNArRONa / ROH2-Alkoxy-pyridines
SNArRSH / Base2-Thioalkyl-pyridines
SNArR2NH2-Amino-pyridines
Suzuki-Miyaura CouplingAr-B(OH)2 / Pd catalyst2-Aryl-pyridines
Buchwald-Hartwig AminationR2NH / Pd catalyst2-Amino-pyridines
Sonogashira CouplingTerminal Alkyne / Pd & Cu catalysts2-Alkynyl-pyridines

Pyridine Ring Functionalization and Substitution Patterns

Beyond the C2 position, the pyridine ring itself can be functionalized to introduce additional substituents, further expanding the chemical space. Direct C-H functionalization has emerged as a powerful tool for this purpose, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org However, the selective functionalization of pyridines presents challenges due to the ring's electron-deficient nature and the coordinating ability of the nitrogen atom. researchgate.netingentaconnect.com

Key strategies include:

Directed Ortho-Metalation (DoM): In this strategy, a directing group on the ring guides a strong base (typically an organolithium reagent) to deprotonate a specific adjacent C-H bond. While the parent scaffold lacks a classical directing group, existing substituents can influence the regioselectivity of metalation. For example, hindered lithium amides can promote metalation at positions adjacent to a halogen. researchgate.net Directed lithiation has been used to selectively functionalize the 5-position of 2-chloroisonicotinic acid. mdpi.com

Transition-Metal-Catalyzed C–H Activation: This modern approach uses transition metals (e.g., Palladium, Rhodium, Iridium) to selectively activate and functionalize C-H bonds. beilstein-journals.org The regioselectivity can be controlled by the catalyst, ligands, and directing groups. For pyridines, functionalization can often be directed to the C3 or C4 positions, which are typically less accessible through other means. nih.gov For instance, Pd-catalyzed C3-arylation of pyridines has been achieved with high selectivity. nih.gov

The existing 2-chloro and 5-(1,1,2-trifluoroethyl) substituents will electronically and sterically influence the position of any new functionalization, guiding the substitution pattern.

Table 6.3: Potential Pyridine Ring Functionalization Strategies
PositionMethodologyExample TransformationReference
C3Transition-Metal-Catalyzed C-H ArylationIntroduction of a phenyl group nih.gov
C4Deprotonative MetalationIntroduction of an electrophile (e.g., -CHO) researchgate.net
C6Nucleophilic Addition (on N-activated ring)Introduction of an organometallic reagent
C3/C4Iridium-Catalyzed C-H BorylationFormation of a boronic ester for subsequent Suzuki coupling nih.gov

Modification of the Trifluoroethyl Side Chain

The 1,1,2-trifluoroethyl side chain offers opportunities for modification, although transformations involving C-F bonds can be challenging. The presence of multiple fluorine atoms significantly influences the reactivity of the adjacent C-H bonds. Strategies for modifying such fluoroalkyl chains often aim to leverage this unique reactivity.

Potential modifications could include:

Elimination Reactions: Dehydrofluorination could potentially be induced to form a vinyl trifluoromethyl or difluorovinyl intermediate. These α-trifluoromethyl alkenes are versatile synthons that can undergo a variety of subsequent transformations. rsc.org

Defluorinative Functionalization: Under specific conditions, C-F bonds can be activated and replaced. For example, α-trifluoromethyl alkenes can undergo defluoro-functionalization to yield gem-difluoroalkenes, which are important moieties in drug synthesis. rsc.org

Functionalization of the C-H bond: The C-H bond on the ethyl backbone, activated by the adjacent fluorine atoms, could be a site for radical-based or metal-catalyzed functionalization.

Table 6.4: Potential Modifications of the Trifluoroethyl Side Chain
TransformationPotential ReagentsResulting MoietyPotential Utility
DehydrofluorinationStrong Base (e.g., t-BuOK)Fluorinated vinyl groupIntermediate for additions, cross-coupling. rsc.org
Radical HalogenationNBS, AIBNBromo-trifluoroethyl groupHandle for nucleophilic substitution.
OxidationStrong oxidizing agentsTrifluoroacetyl groupKetone for further derivatization.
Partial Reduction/DefluorinationReducing agents (e.g., Silanes)Difluoroethyl or monofluoroethyl groupFine-tuning of electronic properties and lipophilicity.

Synthetic Library Generation for Chemical Space Exploration

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry techniques are employed to generate large, diverse libraries of related compounds. nih.gov This involves the systematic and parallel synthesis of multiple derivatives by combining a set of building blocks according to a defined plan.

The synthetic strategies discussed in the previous sections form the basis for library design. A typical approach involves a multi-dimensional matrix where different starting materials or reagents are used at each point of diversification. For example, a library could be constructed by reacting a set of diverse nucleophiles at the C2-chloro position (Dimension 1) with a series of boronic acids to functionalize the C4 position via C-H activation/borylation/Suzuki coupling (Dimension 2).

These libraries can be synthesized using either solution-phase or solid-phase parallel synthesis techniques. nih.gov The generation of such libraries, often in a high-throughput format, allows for rapid screening against biological targets, accelerating the identification of lead compounds. researchgate.netacs.org

Table 6.5: Hypothetical Combinatorial Library Design Matrix
ScaffoldDimension 1: C2-Position Diversification (via SNAr)
R1 = -OCH3R1 = -NH(Cyclopropyl)R1 = -S-Ph
Dimension 2: C4-Position Diversification (via Suzuki Coupling)
R2 = Phenyl Derivative A1Derivative B1Derivative C1
R2 = Thiophenyl Derivative A2Derivative B2Derivative C2
R2 = Pyrimidinyl Derivative A3Derivative B3Derivative C3

Role of 2 Chloro 5 1,1,2 Trifluoroethyl Pyridine As a Building Block in Complex Chemical Syntheses

Precursor in Agrochemical Intermediate Synthesis

There is no available data detailing the use of 2-Chloro-5-(1,1,2-trifluoroethyl)pyridine in the synthesis of agrochemical intermediates.

Intermediate in Pharmaceutical and Medicinal Chemistry Research

No research findings were identified that describe the application of this compound as an intermediate in pharmaceutical or medicinal chemistry.

Emerging Research Frontiers and Future Directions

The continued importance of fluorinated pyridine (B92270) derivatives in pharmaceuticals and agrochemicals has spurred significant research into novel synthetic methodologies and applications. For the compound 2-Chloro-5-(1,1,2-trifluoroethyl)pyridine, several emerging frontiers are poised to redefine its synthesis and explore its chemical potential. These areas focus on enhancing sustainability, discovering new chemical reactions, and leveraging cutting-edge technologies like artificial intelligence and advanced reactor systems.

Q & A

Q. Table 1: Representative NMR Data for Analogous Compounds

Compound¹³C-NMR (ppm)¹⁹F-NMR (ppm)Source
2-Chloro-5-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine150 (C-2), 120 (C-5)-75 (CF₃)
5-(Trifluoromethyl)pyridine derivatives~148 (C-2)-70 to -80

Advanced Question: How does the electronic nature of the trifluoroethyl group influence substitution reactivity at the 2-chloro position?

Methodological Answer:
The electron-withdrawing trifluoroethyl group increases electrophilicity at the 2-position, facilitating nucleophilic substitution (SNAr). Key factors:

  • Reagents : Use NaOH/KOH in polar aprotic solvents (e.g., DMSO) for hydroxylation .
  • Mechanistic Insights :
    • The trifluoroethyl group stabilizes the negative charge in the Meisenheimer intermediate, accelerating substitution .
    • Competing side reactions (e.g., ring fluorination) may occur under harsh conditions, requiring careful temperature control (≤80°C) .

Experimental Design Tip:

  • Compare kinetic studies of 2-chloro-5-(trifluoroethyl)pyridine with non-fluorinated analogs to quantify substituent effects .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for fluorinated pyridine derivatives?

Methodological Answer:
Discrepancies often arise from structural variations or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis :
    • Compare this compound with analogs like 2-chloro-5-(trifluoromethyl)pyridine. Trifluoroethyl groups may enhance lipophilicity, altering membrane permeability .
  • Standardized Assays :
    • Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls to minimize variability .

Q. Table 2: Biological Activity Comparison of Pyridine Derivatives

CompoundIC₅₀ (μM)Target EnzymeSource
2-Chloro-5-(trifluoromethyl)pyridine12.3CYP450
3-Chloro-2-iodo-5-(trifluoromethyl)pyridine8.7Kinase X

Advanced Question: What strategies are effective for designing derivatives of this compound with enhanced target selectivity?

Methodological Answer:

  • Substituent Engineering :
    • Introduce electron-donating groups (e.g., -NH₂) at the 4-position to modulate electron density and binding affinity .
    • Replace chlorine with bromine to probe halogen-bonding interactions with target proteins .
  • Computational Modeling :
    • Perform DFT calculations to predict binding modes with enzymes (e.g., cyclooxygenase-2) .

Q. Case Study :

  • Derivatives with pyrazole moieties (e.g., 2-chloro-5-(5-methyl-1H-pyrazol-3-yl)pyridine) show improved selectivity for kinase inhibitors due to additional hydrogen bonding .

Basic Question: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (vapor pressure ~0.1 mmHg at 25°C) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.